Hexahydroquinoline-2,4(1H,3H)-dione

Calcium channel pharmacology Cardiovascular drug discovery Pain therapeutics

Hexahydroquinoline-2,4(1H,3H)-dione (CAS 1367985-08-7; IUPAC: 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione; molecular formula C₉H₁₃NO₂; molecular weight 167.20 g/mol) is the parent heterocycle of the hexahydroquinoline (HHQ) family. The scaffold embeds a partially saturated 1,4-dihydropyridine (1,4-DHP) ring, the pharmacophore responsible for calcium-channel modulation that underpins widely prescribed cardiovascular agents such as nifedipine and amlodipine.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13025502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroquinoline-2,4(1H,3H)-dione
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)CC(=O)N2
InChIInChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12)
InChIKeyMKGMZDDJTCQZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroquinoline-2,4(1H,3H)-dione – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Hexahydroquinoline-2,4(1H,3H)-dione (CAS 1367985-08-7; IUPAC: 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione; molecular formula C₉H₁₃NO₂; molecular weight 167.20 g/mol) is the parent heterocycle of the hexahydroquinoline (HHQ) family . The scaffold embeds a partially saturated 1,4-dihydropyridine (1,4-DHP) ring, the pharmacophore responsible for calcium-channel modulation that underpins widely prescribed cardiovascular agents such as nifedipine and amlodipine [1]. The fused cyclohexane ring conformationally constrains the DHP system, a structural feature that enables dual L- and T-type calcium-channel engagement unattainable with classical monocyclic DHPs [1][2]. Commercially, the compound is available at ≥95% purity (as determined by HPLC) as a solid with a melting point of 175–180 °C, and its single hydrogen-bond donor and two hydrogen-bond acceptors make it a compact, fragment-like starting point for library construction .

Why Hexahydroquinoline-2,4(1H,3H)-dione Cannot Be Replaced by a Generic 1,4-DHP, Furoquinoline, or Quinoline-2,4-dione


The HHQ scaffold is not a simple extension of the 1,4-dihydropyridine class. Its fused cyclohexane ring restricts the conformation of the DHP system, altering the binding-mode geometry at the Cav1.2 and Cav3.2 channel interfaces relative to monocyclic DHPs such as nifedipine [1]. Furoquinoline analogs (lactone-containing condensed DHPs) are consistently less potent as calcium antagonists than HHQ derivatives, and quinoline-2,4-diones lack the partially reduced DHP ring essential for channel blockade [2][3]. Furthermore, the C-2 and C-4 carbonyl positions of the parent dione serve as regiospecific handles for diversification into ester, amide, and carboxylate series—each of which yields distinct L-/T-type selectivity profiles and metabolic-stability signatures that cannot be replicated by substituting a different heterocyclic core [1][4].

Quantitative Differentiation Evidence for Hexahydroquinoline-2,4(1H,3H)-dione and Its Derivatives


Dual L-/T-Type Calcium Channel Blockade: Superior Cav3.2 Engagement Compared with Nifedipine

HHQ derivatives with amide or ester functionality at C-3 engage both Cav1.2 (L-type) and Cav3.2 (T-type) calcium channels, whereas the classical DHP nifedipine is virtually inactive against T-type channels. In whole-cell patch-clamp assays on recombinant human channels, compound EM4 inhibited Cav1.2 with an IC₅₀ of 1.6 ± 0.4 µM and Cav3.2 with an IC₅₀ of 0.6 ± 0.3 µM (approximately 2.7-fold selectivity for T-type over L-type). By contrast, nifedipine at 10 µM inhibited Cav1.2 almost completely but failed to block Cav3.2 effectively [1]. In an earlier series, modification of the ester moiety yielded DHP derivatives with up to 30-fold selectivity for T-type over L-type channels [2]. This dual blocking capacity with tunable selectivity is a property of the condensed HHQ ring system not achievable with monocyclic DHPs.

Calcium channel pharmacology Cardiovascular drug discovery Pain therapeutics

EGFR Kinase Inhibition: Comparable Potency to Erlotinib Against Wild-Type and Mutant EGFR

The HHQ scaffold has been elaborated into potent EGFR inhibitors. Compound 7d, a hexahydroquinoline-fused quinoline analog, inhibited wild-type EGFR with an IC₅₀ of 0.083 ± 0.002 µM, a value within 1.2-fold of the reference drug erlotinib (IC₅₀ = 0.067 ± 0.002 µM) [1]. Against the clinically relevant resistance mutant EGFR T790M, 7d showed an IC₅₀ of 0.026 ± 0.001 µM and against the L858R mutant an IC₅₀ of 0.053 ± 0.002 µM. In cellular assays, 7d potently inhibited the growth of H1975 cells harboring the EGFR T790M mutation (IC₅₀ = 1.32 ± 0.2 µM) while showing selectivity over A431 cells overexpressing wild-type EGFR (IC₅₀ = 4.96 ± 0.3 µM). The compound exhibited low cytotoxicity against normal WI38 and WISH cells [1]. By contrast, the comparator tetrahydronaphthalene-1,3-dicarbonitrile analog 4c showed weaker potency against MCF-7 cells (IC₅₀ = 6.28 µM) [2], illustrating the advantage of the HHQ core.

Oncology drug discovery EGFR kinase inhibitors Targeted therapy

Mcl-1 Inhibition and Apoptosis Induction: Sub-Micromolar Cytotoxicity with Mechanistic Selectivity

HHQ derivatives designed as Mcl-1 inhibitors demonstrate potent, mechanistic cytotoxicity distinct from DNA-damaging agents. Compound 6a achieved an IC₅₀ of 0.4 µM against THP-1 leukemia cells and 1.5 µM against the anti-apoptotic protein Mcl-1 in a TR-FRET biochemical assay [1]. This compound induced 15-fold higher apoptosis than vehicle control, accompanied by a 4.2-fold and 3.0-fold increase in cleaved caspase-3 and caspase-9, respectively, establishing a clear apoptosis-driven mechanism [1]. In the NCI-60 panel, compound 6b exhibited 93.20% growth inhibition against the HOP-62 lung cancer cell line [1]. By comparison, the 5-oxo-hexahydroquinoline series (a regioisomeric scaffold differing in carbonyl placement) typically yields IC₅₀ values in the 9.5–22.9 µM range against MOLT-4 leukemia cells [2], indicating that the 2,4-dione substitution pattern is critical for Mcl-1-targeted potency.

Cancer therapeutics Apoptosis Mcl-1 targeted therapy

Green Synthetic Accessibility: One-Pot Hantzsch Condensation with Yields Up to 98% Using Biodegradable Catalysts

The HHQ scaffold can be synthesized via a one-pot, four-component Hantzsch condensation that proceeds under solvent-free conditions with a biodegradable sulphonated rice-husk (SRH) catalyst, achieving isolated yields of up to 98% [1]. This represents a substantial improvement over conventional two-step protocols, which typically require intermediate isolation of arylidene derivatives and yield products in the 60–75% range [2]. The SRH catalyst is reusable over multiple cycles without significant loss of activity, and the protocol avoids toxic metal catalysts and organic solvents, reducing the E-factor. In comparison, the synthesis of furoquinoline analogs requires an additional bromination–cyclization step using pyridinium bromide perbromide, increasing step count and waste burden [3]. The HHQ 2,4-dione scaffold is also accessible via microwave-assisted ionic-liquid protocols with reaction times as short as 5–15 minutes, offering procurement flexibility for rapid library expansion [4].

Green chemistry Medicinal chemistry supply Hantzsch synthesis

Photostability Profile: Quantified Photodegradation Quantum Yields Enable Formulation Decisions

The photochemical stability of HHQ derivatives has been quantitatively characterized, with measured photodegradation quantum yields (Φ) ranging from 1.2 × 10⁻⁴ to 3.0 × 10⁻⁵ depending on aryl substitution pattern [1]. The photodegradation follows first-order kinetics and proceeds via oxidation (dehydrogenation) of the dihydropyridine ring to the corresponding pyridine (tetrahydroquinoline) derivative [1][2]. Critically, the photodegradation rate is strongly dependent on the type and position of the phenyl-ring substituent: nitro-substituted derivatives, particularly those with ortho-nitro groups, are the most photolabile [2]. This substituent-dependent photostability is a direct consequence of the extended conjugation between the HHQ ring system and the aryl substituent, a feature not present in monocyclic DHPs. The availability of measured quantum yield data allows formulation scientists to select appropriate packaging and light-protection strategies, and to identify substitution patterns that minimize photodegradation during storage and handling [1][2].

Pharmaceutical formulation Photostability Drug stability

Antimalarial Dual-Action Profile: Blood-Stage and Transmission-Blocking Activity via a Non-Classical Mechanism

The HHQ scaffold has yielded compounds with low nanomolar antimalarial potency against both pathogenic asexual blood stages and transmissible gametocyte forms of Plasmodium falciparum, a dual-action profile not shared by most clinically used antimalarials [1]. Lead HHQs suppressed P. berghei blood-stage proliferation in vivo and reduced oocyst prevalence in Anopheles mosquitoes, demonstrating transmission-blocking potential [1]. Resistance selection coupled with CRISPR-Cas9 gene editing identified the digestive vacuole transporter PfMDR1 as the resistance determinant—a mode of action distinct from chloroquine, artemisinin, and other first-line agents [1]. Importantly, HHQ-resistant parasites displayed increased susceptibility to lumefantrine, suggesting that HHQs exert opposing selective pressure on PfMDR1 compared to other antimalarials and could be deployed in resistance-breaking combination strategies [1]. In silico studies have further identified PfCDPK4 as an additional HHQ target relevant to transmission blockade [2].

Malaria drug discovery Transmission-blocking Drug resistance

Prioritized Application Scenarios for Hexahydroquinoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


T-Type Calcium Channel Pain and Cardiovascular Programs

Programs targeting Cav3.2-mediated pain (neuropathic, diabetic, chemotherapy-induced) or hypertension requiring dual L-/T-type blockade should procure the HHQ-2,4-dione scaffold as the synthetic entry point. The condensed DHP ring system enables up to 30-fold selectivity for T-type over L-type channels, a capability absent from classical monocyclic DHPs such as nifedipine. The amide-containing HHQ series additionally provides enhanced metabolic stability compared to ester counterparts, as demonstrated in rat liver microsome assays [1][2].

Mutant-EGFR Lung Adenocarcinoma Drug Discovery

For programs targeting EGFR T790M/L858R-driven non-small cell lung cancer, the HHQ-fused quinoline scaffold delivers wild-type EGFR inhibitory potency comparable to erlotinib (within 1.2-fold) while providing superior coverage of resistance mutants (T790M IC₅₀ = 0.026 µM). The demonstrated selectivity for cancer cells over normal WI38/WISH fibroblasts further supports its use in targeted-therapy campaigns [3].

Mcl-1-Driven Hematological Malignancy Programs

The HHQ-2,4-dione core provides sub-micromolar Mcl-1 inhibition (IC₅₀ = 1.5 µM) coupled with 15-fold apoptosis induction and caspase-3/-9 activation. Programs targeting Mcl-1-overexpressing leukemias and lymphomas should prioritize this scaffold over the 5-oxo-HHQ regioisomer, which yields approximately 24–57-fold weaker cytotoxicity in comparable assays [4].

Next-Generation Antimalarial Combination Therapy with Resistance-Breaking Potential

Anti-infective programs seeking dual blood-stage and transmission-blocking antimalarials should procure the HHQ scaffold for its unique PfMDR1-mediated collateral sensitivity profile: HHQ-resistant parasites become hypersensitive to lumefantrine, enabling combination strategies that exert opposing selective pressures and suppress multidrug resistance emergence [5].

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